molecular formula C17H14F3N5O2 B5100670 MFCD11842002

MFCD11842002

Cat. No.: B5100670
M. Wt: 377.32 g/mol
InChI Key: JYGNQNCYODPXTI-UHFFFAOYSA-N
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Description

MFCD11842002 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions. Its molecular structure and functional groups contribute to its versatility and effectiveness in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD11842002 involves several steps, starting from readily available starting materials. The synthetic route typically includes:

    Initial Reaction: The starting material undergoes a reaction with a specific reagent under controlled conditions to form an intermediate compound.

    Intermediate Transformation: The intermediate is then subjected to further reactions, such as oxidation or reduction, to modify its structure.

    Final Product Formation: The final step involves the purification and isolation of this compound from the reaction mixture.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:

    Large-Scale Reactors: Utilizing large reactors to handle the increased volume of reactants.

    Continuous Monitoring: Implementing continuous monitoring of reaction parameters to maintain optimal conditions.

    Purification Techniques: Employing advanced purification techniques such as distillation, crystallization, or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

MFCD11842002 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Various catalysts may be used to enhance the reaction rate and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction may produce various reduced forms of the compound.

Scientific Research Applications

MFCD11842002 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties and as a drug precursor.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD11842002 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

MFCD11842002 can be compared with other similar compounds, such as:

    1,2-Cyclohexane dicarboxylic acid diisononyl ester: Known for its use as a plasticizer.

    Hexamoll DINCH: Another plasticizer with similar properties.

Uniqueness

The uniqueness of this compound lies in its specific molecular structure and functional groups, which confer distinct reactivity and stability. This makes it suitable for applications where other similar compounds may not be as effective.

Properties

IUPAC Name

5-amino-N-(3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N5O2/c1-27-13-7-3-5-11(9-13)22-16(26)14-15(21)25(24-23-14)12-6-2-4-10(8-12)17(18,19)20/h2-9H,21H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGNQNCYODPXTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC(=C3)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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